molecular formula C13H7Cl5O2S B13836392 4-Methylsulfonyl-3,3',4',5,5'-pentachlorobiphenyl CAS No. 128759-99-9

4-Methylsulfonyl-3,3',4',5,5'-pentachlorobiphenyl

Cat. No.: B13836392
CAS No.: 128759-99-9
M. Wt: 404.5 g/mol
InChI Key: UMNNOCDFVJZPPM-UHFFFAOYSA-N
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Description

4-Methylsulfonyl-3,3',4',5,5'-pentachlorobiphenyl is a methylsulfonyl (MeSO₂) metabolite derived from polychlorinated biphenyls (PCBs). Its structure features five chlorine substituents at the 3, 3', 4', 5, and 5' positions of the biphenyl backbone, along with a methylsulfonyl group at the 4 position.

Properties

CAS No.

128759-99-9

Molecular Formula

C13H7Cl5O2S

Molecular Weight

404.5 g/mol

IUPAC Name

1,3-dichloro-2-methylsulfonyl-5-(3,4,5-trichlorophenyl)benzene

InChI

InChI=1S/C13H7Cl5O2S/c1-21(19,20)13-10(16)4-7(5-11(13)17)6-2-8(14)12(18)9(15)3-6/h2-5H,1H3

InChI Key

UMNNOCDFVJZPPM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

4-Methylsulfonyl-3,3’,4’,5,5’-pentachlorobiphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methylsulfonyl-3,3’,4’,5,5’-pentachlorobiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylsulfonyl-3,3’,4’,5,5’-pentachlorobiphenyl involves its interaction with cellular components. It can induce the expression of cytochrome P450 enzymes, leading to increased metabolism of various substrates. The compound’s molecular targets include enzymes involved in drug metabolism and detoxification pathways . The pathways involved often relate to oxidative stress and endocrine disruption .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Positional Isomers of Methylsulfonyl-Pentachlorobiphenyls

The position of chlorine and methylsulfonyl substituents significantly influences biological activity and environmental behavior:

  • 4-Methylsulfonyl-2,2',4',5,5'-pentachlorobiphenyl (CAS 66640-61-7): Differs from the target compound in chlorine substitution (2,2',4',5,5' vs. 3,3',4',5,5'). This isomer has been linked to inhibition of cell-cell communication in rat liver epithelial cells at non-cytotoxic concentrations, similar to the target compound . However, the 2,2' chlorine substitution may reduce tissue retention compared to the 3,3' arrangement in the target, which favors accumulation in liver and adipose tissue .
  • 4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl (CAS 128742-32-5): Contains one fewer chlorine (tetrachloro vs. pentachloro). The reduced chlorination lowers molecular weight (370.08 g/mol vs.
Table 1: Structural and Physicochemical Comparison
Compound Chlorine Positions Methylsulfonyl Position Molecular Weight (g/mol) Key Properties
4-MeSO₂-3,3',4',5,5'-pentachlorobiphenyl 3,3',4',5,5' 4 ~404.5 High lipophilicity; accumulates in liver/lung
4-MeSO₂-2,2',4',5,5'-pentachlorobiphenyl 2,2',4',5,5' 4 ~404.5 Moderate tissue retention; potent cell communication inhibitor
4-MeSO₂-3,3',4',5-tetrachlorobiphenyl 3,3',4',5 4 370.08 Lower bioaccumulation; reduced persistence

Hydroxylated and Methoxylated Analogs

Hydroxylated (OH-PCBs) and methoxylated (MeO-PCBs) derivatives share structural similarities but exhibit distinct biochemical interactions:

  • 2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl (CAS 67651-36-9): The hydroxyl group at the 2 position enhances polarity compared to the methylsulfonyl group, reducing lipid solubility. Detection limits in serum (5.02 × 10⁻⁶ M) are higher than those for MeSO₂-PCBs due to binding with human serum albumin (HSA) .
  • 4'-OH-2,2',4',5,5'-pentachlorobiphenyl (4'-OHCB101): A major metabolite of PCB101, this compound shows hydroxylation at the para position, leading to higher urinary excretion rates compared to methylsulfonyl derivatives .
Table 2: Detection and Metabolic Comparison
Compound Functional Group Detection Limit (Buffer) Detection Limit (Serum) Excretion Pathway
2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl -OH 3.3 × 10⁻⁸ M 5.02 × 10⁻⁶ M Renal/Feces
4-MeSO₂-3,3',4',5,5'-pentachlorobiphenyl -SO₂CH₃ Not reported Not reported Tissue retention
4'-OHCB101 -OH 55.93–441.3 nM Not reported Urinary

Influence of Chlorination Degree on Metabolite Formation

Higher chlorination in parent PCBs reduces the formation of methylthio (-SCH₃) metabolites but increases hydroxy (-OH) metabolite excretion :

  • 2,2',4',5,5'-PentaCB : Generates 3- and 4-methylsulfonyl derivatives with a tissue/blood concentration ratio of 0.04 for methylthio products. The 3-methylsulfonyl derivative accumulates preferentially in the liver, while the 4-methylsulfonyl analog localizes in the lung .
  • Hexachlorobiphenyls : Higher chlorination nearly eliminates methylthio metabolite formation (excretion ratio: 0.02), favoring hydroxy metabolites .

Toxicological and Environmental Implications

  • Cell Communication Inhibition: Methylsulfonyl-PCBs, including the target compound, disrupt gap junction intercellular communication (GJIC) in liver cells at low concentrations, a mechanism linked to carcinogenesis .
  • Tissue-Specific Retention : The 3-methylsulfonyl group in highly chlorinated PCBs enhances liver and adipose tissue retention, whereas 4-methylsulfonyl derivatives accumulate in the lung .
  • Environmental Persistence : The pentachlorinated backbone and methylsulfonyl group confer resistance to degradation, increasing environmental persistence compared to hydroxylated analogs .

Analytical Challenges and Detection Methods

  • Serum Matrix Effects : Methylsulfonyl-PCBs bind strongly to HSA, complicating detection in biological matrices. Standard addition methods or HSA-adjusted calibrations are recommended .
  • Chromatographic Separation : Positional isomers (e.g., 3,3',4',5,5' vs. 2,2',4',5,5') require high-resolution GC-MS or LC-MS/MS for accurate identification .

Biological Activity

4-Methylsulfonyl-3,3',4',5,5'-pentachlorobiphenyl (MeSO2-PCB) is a methylsulfonyl metabolite of polychlorinated biphenyls (PCBs), which are industrial chemicals known for their environmental persistence and potential health hazards. The biological activity of MeSO2-PCB has garnered attention due to its implications in toxicology and environmental health.

Chemical Structure and Properties

MeSO2-PCB is characterized by a biphenyl structure with five chlorine atoms and a methylsulfonyl group. This configuration contributes to its unique biological interactions and toxicity profiles.

Property Value
Chemical FormulaC12H6Cl5O2S
Molecular Weight353.48 g/mol
CAS Number128759-99-9
Log P (octanol-water)High (indicating lipophilicity)

Biological Activity Overview

The biological activity of MeSO2-PCB primarily involves its effects on cellular mechanisms, including endocrine disruption, immunotoxicity, and potential carcinogenicity. Research indicates that MeSO2-PCB can influence various biological pathways:

  • Endocrine Disruption : MeSO2-PCB exhibits properties that can interfere with hormone signaling pathways, impacting reproductive health and development.
  • Immunotoxicity : Studies have shown that exposure to MeSO2-PCB can alter immune responses, leading to increased susceptibility to infections and autoimmune diseases.
  • Neurotoxicity : There is evidence suggesting that MeSO2-PCB may affect neurological functions, potentially leading to cognitive impairments.

Case Studies

Several studies have investigated the effects of MeSO2-PCB on biological systems:

  • Study on Rhesus Monkeys : In a study involving rhesus monkeys exposed to Aroclor 1248 (a PCB mixture), significant concentrations of MeSO2-PCB metabolites were detected in liver and brain tissues, indicating systemic absorption and potential neurotoxic effects (Allen et al., 1974) .
  • Human Tissue Analysis : Analysis of human adipose and liver tissues revealed the presence of methylsulfonyl metabolites of PCBs, suggesting bioaccumulation in humans and potential long-term health impacts (Karásek et al., 2007) .

Toxicological Data

The toxicological profile of MeSO2-PCB includes various endpoints:

Endpoint Findings
Acute ToxicityLimited data; however, similar compounds indicate potential for skin irritation and systemic toxicity.
CarcinogenicityNot classified as a carcinogen; however, structural analogs have shown tumor-promoting activity in animal studies.
Reproductive ToxicityEvidence suggests possible reproductive impairment through endocrine disruption mechanisms.

MeSO2-PCB's biological activity is mediated through several mechanisms:

  • Aryl Hydrocarbon Receptor (AhR) Activation : MeSO2-PCB can bind to AhR, leading to the transcriptional activation of genes involved in xenobiotic metabolism and inflammation.
  • Oxidative Stress Induction : Exposure to MeSO2-PCB has been linked to increased oxidative stress markers in various cell types, contributing to cellular damage and inflammation.

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